molecular formula C42H81N15O8 B14186950 L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- CAS No. 835632-63-8

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl-

Cat. No.: B14186950
CAS No.: 835632-63-8
M. Wt: 924.2 g/mol
InChI Key: BPTJLXPFKOHRHF-POFDKVPJSA-N
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Description

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is a complex peptide composed of multiple lysine and histidine residues. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response . The unique structure of this compound, with repeated lysine units and a histidine residue, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the peptide .

Scientific Research Applications

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- involves its interaction with specific molecular targets and pathways. The lysine residues can participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a proton donor or acceptor in enzymatic reactions. These interactions can modulate enzyme activity, protein stability, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-histidyl- is unique due to its extended lysine chain and the presence of a histidine residue. This structure provides distinct biochemical properties, such as enhanced binding affinity and specificity for certain molecular targets .

Properties

CAS No.

835632-63-8

Molecular Formula

C42H81N15O8

Molecular Weight

924.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)52-30(14-2-8-20-44)37(59)53-31(15-3-9-21-45)38(60)54-32(16-4-10-22-46)39(61)55-33(17-5-11-23-47)40(62)57-35(25-28-26-50-27-51-28)41(63)56-34(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,63)(H,57,62)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

BPTJLXPFKOHRHF-POFDKVPJSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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